1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with the molecular formula and a molecular weight of approximately 420.91 g/mol. This compound features a unique structure that includes a chlorophenyl group and a dibenzo[b,f][1,4]oxazepine moiety, which contributes to its potential biological activity and applications in scientific research.
The compound is classified under the category of sulfonamides, which are known for their antibacterial properties. Its specific structural components suggest potential pharmacological activities, making it of interest in medicinal chemistry and drug development.
The synthesis of 1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can be approached through several methods. A common synthetic route involves:
Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can be represented as follows:
InChI=1S/C21H19ClN2O4S/c22-19-14(12-6-8-18(19)27-20(25)15-11-13(7-9-16(15)23)24)21(26)17(10-12)5-3-2-4-16/h2-11H,1H3,(H,23,24)(H,25,26)
This structure indicates the presence of multiple rings and functional groups that contribute to its chemical behavior. The chlorophenyl group adds electron-withdrawing characteristics that may influence its reactivity.
The compound is expected to participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
Technical details regarding reaction mechanisms and yields would depend on experimental conditions.
The physical properties of 1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide include:
Chemical properties include stability under standard laboratory conditions but may vary with pH and temperature. Detailed analyses such as melting point determination and spectral characterization (NMR, IR) are essential for confirming identity and purity.
This compound has potential applications in:
The unique structural features make it suitable for further exploration in drug development and therapeutic applications.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0